molecular formula C14H18ClNO3 B2982394 2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate CAS No. 1794938-37-6

2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate

Cat. No.: B2982394
CAS No.: 1794938-37-6
M. Wt: 283.75
InChI Key: LINQGJVCUYBSGO-UHFFFAOYSA-N
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Description

2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate is an organic compound with the CAS registry number 1794938-37-6 and a molecular formula of C14H18ClNO3 . It is characterized by a molecular weight of 283.75 g/mol . The structure integrates both a (4-chlorophenyl)acetate moiety and a butylaminocarbonyl group, which may contribute to its properties and potential research applications. This product is intended for Research Use Only and is not classified as a drug, food additive, or for personal use. Researchers can utilize this chemical as a building block or intermediate in organic synthesis and medicinal chemistry research, particularly for exploring new compounds with potential biological activity. The safety and handling information for this compound is guided by its GHS pictogram and precautionary statements, which should be reviewed prior to use . For comprehensive handling and storage details, please refer to the Safety Data Sheet.

Properties

IUPAC Name

[2-(butylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-2-3-8-16-13(17)10-19-14(18)9-11-4-6-12(15)7-5-11/h4-7H,2-3,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINQGJVCUYBSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate typically involves the esterification of 4-chlorophenylacetic acid with 2-(butylamino)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The chloro group in the 4-chlorophenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Key Observations :

  • Amino Group Variations: The butylamino group in the target compound confers moderate lipophilicity compared to benzylamino (more aromatic) or hydroxyiminoethyl (polar) groups .
  • Linkage Differences: Ether-containing analogs (e.g., phenoxy derivatives) exhibit distinct reactivity profiles compared to ester-linked compounds .

Physicochemical Properties

Property 2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate (Predicted) 2-(4-Chlorophenyl)-2-oxoethyl acetate Ethyl 2-(4-chlorophenoxy)acetoacetate
Molecular Weight (g/mol) 296.75 212.63 256.68
Boiling Point (°C) ~300–320 (estimated) 319.4 Not reported
Melting Point (°C) ~100–120 (estimated) 174–176 Not reported
Density (g/cm³) ~1.25–1.30 1.255 Not reported
Solubility Moderate in organic solvents Low water solubility Likely similar to esters

Key Trends :

  • Polarity: The presence of the butylamino group increases polarity compared to non-amino analogs (e.g., 2-(4-chlorophenyl)-2-oxoethyl acetate) .
  • Thermal Stability : Higher molecular weight and amide bonds may elevate melting/boiling points relative to simpler esters.

Efficiency Considerations :

  • Aminoalkylation steps (as in ) typically require careful control of reaction conditions to avoid side reactions.
  • Yields for analogous compounds range from 68% to 87%, suggesting moderate synthetic accessibility for the target molecule.

Biological Activity

2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13H16ClN O3
  • CAS Number : 1794938-37-6

The presence of the butylamino group and the 4-chlorophenyl moiety contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cancer cell proliferation in various cancer types, including prostate cancer. The compound's mechanism involves the modulation of signaling pathways that regulate cell growth and apoptosis.

Case Study: Prostate Cancer Inhibition
A study investigated the compound's effect on prostate cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 1 to 10 µM, demonstrating dose-dependent activity.

Concentration (µM)Cell Viability (%)
180
550
1030

This suggests that the compound effectively induces cytotoxicity in prostate cancer cells.

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Antimicrobial Efficacy
In vitro tests revealed that this compound has minimum inhibitory concentrations (MICs) as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It appears to inhibit key enzymes involved in cancer progression and microbial growth.

  • Enzyme Inhibition : The compound may act as an inhibitor of proteases involved in tumor metastasis.
  • Receptor Modulation : It can bind to cellular receptors, altering signaling pathways that control cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the butylamino or phenyl groups can enhance potency and selectivity.

Research Findings on SAR

A recent study identified several derivatives of similar compounds, analyzing their biological activities:

Compound DerivativeActivity TypeIC50 (µM)
Compound AAnticancer5
Compound BAntimicrobial10
Compound CAntiviral15

These derivatives provide insight into how structural changes can impact biological efficacy.

Q & A

Q. What are the optimal synthetic routes for 2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate?

The compound can be synthesized via a multi-step reaction involving butylamine, 4-chlorophenylacetic acid derivatives, and an esterification agent. A validated approach involves:

  • Reagents : Butylamine, 4-chlorobenzaldehyde, and acetic acid under reflux conditions.
  • Purification : Flash chromatography using a 7:3 mixture of petroleum ether and diethyl ether, yielding ~87% as a yellow oil .
  • Key step : Nucleophilic substitution at the carbonyl group to introduce the butylamino moiety.

Q. What standard characterization methods are used to confirm the structure of this compound?

Structural validation typically employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent integration and coupling patterns.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification (e.g., calculated M.W. ~317.77 g/mol) .
  • Infrared (IR) spectroscopy : To identify carbonyl (C=O) and amide (N-H) functional groups.
  • HPLC : To assess stereochemical purity (e.g., 92% enantiomeric excess reported in similar compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different methodologies?

Discrepancies in yields (e.g., 84% vs. 79% for analogous syntheses) may arise from:

  • Reaction conditions : Temperature, solvent polarity, and catalyst efficiency.
  • Impurity profiles : Use of TLC or GC-MS to monitor intermediate byproducts.
  • Workup procedures : Optimization of extraction and crystallization steps to minimize product loss .

Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., 92% stereochemical purity achieved for a related tetrahydro-2H-pyran derivative) .
  • X-ray crystallography : Determine absolute configuration via single-crystal analysis (validated using SHELXL refinement software) .
  • Circular Dichroism (CD) : Correlate optical activity with structural features.

Q. How can the biological activity of this compound be systematically evaluated?

  • In vitro assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays or anticancer potential using MTT assays on cancer cell lines.
  • Structure-activity relationship (SAR) : Modify the butylamino or 4-chlorophenyl groups to assess impact on bioactivity (e.g., thiazole derivatives in showed antitumor potential) .

Q. What methodologies validate the crystallographic structure of this compound?

  • Single-crystal X-ray diffraction : Refine data using SHELX programs (e.g., SHELXL for small-molecule refinement).
  • Validation metrics : Check R-factor (<0.05), data-to-parameter ratio (>15), and PLATON/CHECKCIF for geometric anomalies .

Q. How can reaction mechanisms involving this compound be probed experimentally?

  • Kinetic isotope effects : Replace 1H^1H with 2H^2H at reactive sites to study rate-determining steps.
  • Intermediate trapping : Use low-temperature NMR to isolate transient species (e.g., enolates in substitution reactions) .
  • Computational modeling : DFT calculations to map energy profiles for nucleophilic acyl substitution.

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